molecular formula C32H43Cl2N5O3 B2846375 N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide

Cat. No.: B2846375
M. Wt: 616.6 g/mol
InChI Key: GNSVFEJLUPMLCZ-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide is a selective, blood-brain barrier-penetrating, potent, and orally active melanocortin-4 receptor antagonist. It has shown significant potential in scientific research due to its ability to inhibit melanocortin-4 receptor activity with an IC50 of 22 nM (binding) and 11 nM (function) .

Preparation Methods

The synthesis of N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and can be prepared for research use .

Chemical Reactions Analysis

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with others. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and specific catalysts. .

Scientific Research Applications

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide exerts its effects by selectively binding to and inhibiting the activity of melanocortin-4 receptors. This inhibition occurs with high affinity, showing a 170-fold selectivity versus melanocortin-3 receptors and a 40-fold selectivity versus melanocortin-5 receptors. The compound’s ability to penetrate the blood-brain barrier and its oral activity make it a valuable tool for studying the melanocortin-4 receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide is unique in its high selectivity and potency as a melanocortin-4 receptor antagonist. Similar compounds include other melanocortin receptor antagonists, but this compound stands out due to its ability to penetrate the blood-brain barrier and its oral activity. Some similar compounds include:

Properties

IUPAC Name

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVFEJLUPMLCZ-IXCJQBJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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